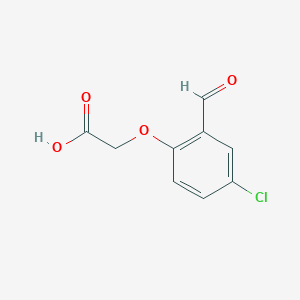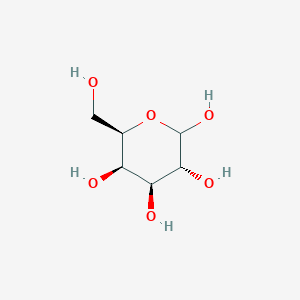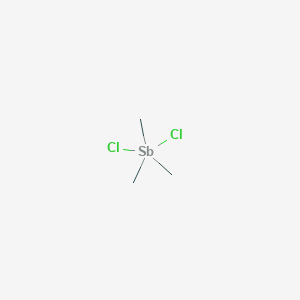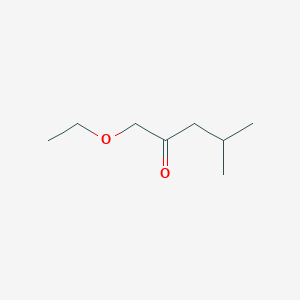
(4-Chloro-2-formylphenoxy)acetic acid
Übersicht
Beschreibung
(4-Chloro-2-formylphenoxy)acetic acid is a compound of interest in the field of chemistry, particularly in the context of its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While specific studies on this exact compound are limited, related phenoxy acetic acid derivatives have been extensively studied, providing insights into the structural and functional characteristics of this class of compounds.
Synthesis Analysis
The synthesis of phenoxy acetic acid derivatives, including those similar to (4-Chloro-2-formylphenoxy)acetic acid, often involves processes such as condensation of chloracetic acid with sodium salts of phenols or the cyclization of carboxylic acid groups with thiosemicarbazide. These methods demonstrate the versatility and adaptability of phenoxy acetic acids in chemical synthesis (Radu et al., 2002).
Molecular Structure Analysis
The molecular structure of phenoxy acetic acids, including (4-Chloro-2-formylphenoxy)acetic acid, is characterized by the presence of phenoxy and acetic acid groups. This structure influences the formation of dimeric hydrogen bonds, as observed in related compounds (Cox & Hickey, 2004).
Chemical Reactions and Properties
Phenoxy acetic acids participate in various chemical reactions, forming complexes with metals and undergoing transformations under specific conditions. For example, the reaction with metals can result in different coordination geometries and complex formations (O'reilly et al., 1987).
Physical Properties Analysis
The physical properties of (4-Chloro-2-formylphenoxy)acetic acid and its derivatives are influenced by their molecular structure. X-ray crystallography studies reveal details about their crystalline structures and intermolecular interactions (Haasbroek et al., 1998).
Chemical Properties Analysis
The chemical properties of phenoxy acetic acids are diverse, ranging from antimicrobial activities to interactions with other compounds. Their reactivity is influenced by the substituents on the phenyl ring and the presence of functional groups (Shaharyar et al., 2006).
Wissenschaftliche Forschungsanwendungen
Detection and Analysis of Pesticides : A study developed a selective sample preparation technique using MCPA imprinting polymer for trace determination of MCPA in biological and environmental samples. This method was effective for determining MCPA in urine and different water samples (Omidi et al., 2014).
Pharmaceutical Research : Phenoxy acetic acid derivatives have been synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis, indicating potential pharmaceutical applications (Yar et al., 2006).
Study of Metal Complexes : Research has been conducted on the crystal structures of various metal complexes involving phenoxyalkanoic acids, which is significant in the field of inorganic chemistry (O'reilly et al., 1987).
Environmental Remediation : Studies on the ultrasonic decomposition of MCPA in aqueous solutions are significant for environmental remediation and understanding the degradation process of this compound (Fujita et al., 2003).
Water Quality Analysis : A method for determining phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis highlights its importance in monitoring water quality (Nuhu et al., 2012).
Synthesis of Novel Compounds : The synthesis of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid for antimicrobial activities shows its application in creating new bioactive compounds (Noolvi et al., 2016).
Soil and Environmental Studies : Research on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils provides insight into their environmental impact and potential for groundwater contamination (Paszko et al., 2016).
Safety And Hazards
The safety data sheet for a similar compound, acetic acid, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It’s important to handle “(4-Chloro-2-formylphenoxy)acetic acid” with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
2-(4-chloro-2-formylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVIICNFYDEOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162700 | |
| Record name | FCPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-formylphenoxy)acetic acid | |
CAS RN |
14440-47-2 | |
| Record name | 2-(4-Chloro-2-formylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14440-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FCPA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014440472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FCPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-2-formylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)









![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)

